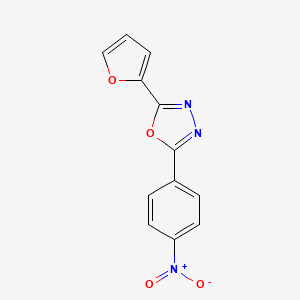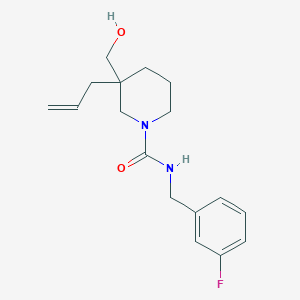![molecular formula C18H20N2O3 B5506339 8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)
8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chromene derivatives often involves multi-step chemical reactions, including the use of allyl groups and piperazine moieties as key functional components. For instance, the synthesis of allylic derivatives of triazolo-triazinones demonstrated the use of allyl bromide and potassium carbonate in dry acetone, catalyzed by 18-crown-6-ether at room temperature (Hwang et al., 2006). Another example involves the stepwise construction of the piperazine ring from simple precursors, showcasing the versatility of piperazine incorporation into complex molecules (Acosta Quintero et al., 2018).
Molecular Structure Analysis
The molecular structure of chromene derivatives can be elucidated through techniques such as 2D-NMR, including gHSQC and gHMBC measurements, and single crystal X-ray diffraction. These techniques provide detailed information on the spatial arrangement and bonding patterns within the molecule, revealing interactions such as hydrogen bonding and π-π stacking (Hwang et al., 2006).
Chemical Reactions and Properties
Chromene derivatives participate in a variety of chemical reactions, leading to the formation of novel heterocyclic compounds. Reactions include cyclocondensation, Michael addition, and nucleophilic substitution, resulting in compounds with potential anti-tumor, antibacterial, and antioxidant activities (Badrey & Gomha, 2012).
Applications De Recherche Scientifique
Synthetic Chemistry
A study by Schmidt and Riemer (2015) outlines the synthesis of allyl- and prenylcoumarins, including 8-allylated coumarins (2H-chromen-2-ones), via a microwave-promoted tandem Claisen rearrangement/Wittig Olefination process. This method represents a significant advancement in the field of synthetic organic chemistry, providing a novel route to multiply substituted coumarins, which are core structures in many bioactive compounds (B. Schmidt & M. Riemer, 2015).
Material Science
Agag and Takeichi (2003) explored the synthesis and characterization of novel benzoxazine monomers containing allyl groups. Their study demonstrated that these monomers, upon thermal cure, form high-performance thermosets with excellent thermal stability and mechanical properties. The inclusion of allyl groups significantly enhances the material's performance, highlighting the compound's potential in creating advanced polymeric materials (T. Agag & T. Takeichi, 2003).
Pharmacology and Drug Discovery
The compound's derivatives have been investigated for their bioactivity, including their potential as anti-proliferative agents against cancer cell lines. Parveen et al. (2017) synthesized substituted chromene-carbonitriles and evaluated their cytotoxic activities against human breast cancer and kidney cell lines. Their findings indicate that certain derivatives exhibit significant anti-proliferative activities, suggesting a potential pathway for developing new anticancer therapies (I. Parveen et al., 2017).
Propriétés
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-5-13-6-4-7-14-12-15(18(22)23-16(13)14)17(21)20-10-8-19(2)9-11-20/h3-4,6-7,12H,1,5,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYFYMCJMDKGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazine-1-carbonyl)-8-prop-2-enylchromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5506263.png)
![methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5506271.png)


![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)
![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)
methanone](/img/structure/B5506318.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)
![N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5506331.png)
![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)